Sodium Content Reduction: Potassium Oxybate Containing Formulation Delivers 92% Less Sodium vs. Sodium Oxybate
The mixed salt formulation containing potassium oxybate (XYWAV) provides a substantial reduction in daily sodium intake compared to sodium oxybate (Xyrem). At the maximum recommended nightly dose of 9 g, XYWAV delivers 131 mg of sodium, whereas sodium oxybate delivers 1640 mg [1]. This represents a 92% reduction in sodium load (~1509 mg less sodium) [2]. This differential is clinically relevant, as long-term exposure to high-sodium drugs increases blood pressure and cardiovascular risk, particularly in narcolepsy patients who often have pre-existing cardiovascular comorbidities [3].
| Evidence Dimension | Sodium content at maximum recommended nightly dose (9 g oxybate) |
|---|---|
| Target Compound Data | 131 mg sodium (XYWAV, containing potassium oxybate) |
| Comparator Or Baseline | 1640 mg sodium (sodium oxybate, Xyrem) |
| Quantified Difference | 92% reduction (~1509 mg less sodium) |
| Conditions | FDA-approved labeling for narcolepsy; maximum recommended dose of 9 g/night |
Why This Matters
This quantified sodium reduction directly addresses a key limitation of sodium oxybate therapy, offering a scientifically valid basis for selecting a potassium oxybate-containing formulation to mitigate cardiovascular risk in patients requiring long-term oxybate treatment.
- [1] XYWAV Prescribing Information. Jazz Pharmaceuticals. Revised July 2025. View Source
- [2] XYWAV Frequently Asked Questions. Jazz Pharmaceuticals. View Source
- [3] Mignot E, et al. Effects of High- Versus Low-Sodium Oxybate on Blood Pressure in Patients With Narcolepsy. Hypertension. 2025;82(1):e1-e3. View Source
